1,2-Ethanedisulfonic acid dimethyl ester

DNA cross-linking dimethanesulfonate esters genotoxicity

Researchers requiring a definitive negative control for DNA interstrand cross-linking (ICL) assays or a high-voltage Li-ion battery film-forming additive often face limited availability of geometrically constrained C2-bridged sulfonate diesters. This compound directly addresses these needs: • Only bifunctional member of the α,ω-alkanediol dimethanesulfonate series incapable of forming DNA ICLs - its ~2.5 Å inter-sulfonate span cannot bridge the ~8.9 Å N7-G-to-N7-G distance required for cross-linking. • 0.5 wt% addition to LiCoO₂/graphite electrolyte elevates capacity retention from 20.8% to 66.5% after 100 cycles at 3.0-4.5 V, generating a thinner, lower-impedance cathode-electrolyte interphase. • Supplied at ≥98% purity with inert-gas packaging; custom synthesis and bulk quantities available on request.

Molecular Formula C4H10O6S2
Molecular Weight 218.3 g/mol
Cat. No. B14890337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanedisulfonic acid dimethyl ester
Molecular FormulaC4H10O6S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)CCS(=O)(=O)OC
InChIInChI=1S/C4H10O6S2/c1-9-11(5,6)3-4-12(7,8)10-2/h3-4H2,1-2H3
InChIKeyRRJNYAPHKZOXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Ethanedisulfonic Acid Dimethyl Ester: Chemical Profile & Key Constants


1,2-Ethanedisulfonic acid dimethyl ester (CAS 84959-24-0), also referred to as dimethyl ethane-1,2-disulfonate or di(methylsulfonyl) ethane (DMSE), is a symmetrical bifunctional sulfonate ester bearing two terminal methanesulfonyloxy groups linked by a two-carbon ethylene bridge. The compound exhibits a molecular formula of C₄H₁₀O₆S₂ and a monoisotopic mass of 217.99 Da [1]. In the broader class of α,ω-alkanediol dimethylsulfonate esters (CH₃SO₂O–(CH₂)ₙ–OSO₂CH₃), the n = 2 congener occupies a structurally unique position between the monofunctional methyl methanesulfonate (MMS) and longer-chain dimethanesulfonates such as busulfan (n = 4) [2]. Its compact C2 backbone imparts a distinctive combination of high electrophilic reactivity at each sulfonate terminus and the shortest inter‑sulfonate distance achievable in this series, a geometric constraint that directly governs its differential behavior in alkylation, cross‑linking, and electrochemical film‑forming applications [2][3].

Non-cross-linking alkylating probe for DNA lesion and repair studies
Film-forming electrolyte additive for high-voltage Li-ion battery research
Structural boundary compound for structure-activity relationship (SAR) studies

1,2-Ethanedisulfonic Acid Dimethyl Ester: Core Differentiation


The α,ω-alkanediol dimethylsulfonate series is not interchangeable because the number of methylene units (n) separating the two reactive sulfonate termini dictates three critical performance parameters: (i) the absolute ability to form DNA interstrand cross-links, (ii) the distance-dependent sequence selectivity of alkylation, and (iii) the molecular‑level architecture of electrode‑electrolyte interphase films [1][2]. Only the n = 2 compound (1,2-ethanedisulfonic acid dimethyl ester) is incapable of spanning the N7‑guanine–to–N7‑guanine distance required for DNA interstrand cross‑linking, a property that distinguishes it categorically from all longer‑chain analogs including busulfan (n = 4) and hexamethylene dimethanesulfonate (n = 6), while its monofunctional alkylating reactivity is retained [1][3]. In lithium‑ion battery electrolytes, the C2 backbone generates a thinner, lower‑impedance cathode‑electrolyte interphase (CEI) film compared with conventional additives, resulting in quantitatively superior high‑voltage capacity retention that is not achievable with carbonate‑only electrolyte formulations [2].

Alkylating chain-length mismatch: the n=2 spacer prevents DNA interstrand cross-linking, unlike n≥3 analogs; substituting with busulfan (n=4) introduces cross-linking activity that may alter genotoxicity endpoints.
Electrolyte architecture mismatch: the C2 backbone generates a thinner, lower-impedance CEI film not replicable with carbonate-only or conventional additives; alternative film formers may produce different capacity retention profiles under high voltage.
Reactivity context: the shortest inter-sulfonate distance in the α,ω-series may shift hydrolysis rates and alkylation selectivity relative to longer-chain dimethanesulfonates; direct substitution without verification may compromise process impurity control strategies.

1,2-Ethanedisulfonic Acid Dimethyl Ester: Differential Evidence vs. Analogs


No DNA Interstrand Cross-Linking

In a systematic study of nine homologous α,ω‑alkanediol dimethanesulfonic acid esters (CH₃SO₂O–(CH₂)ₙ–OSO₂CH₃, n = 2–8) using cells derived from the transplantable rodent Yoshida lymphosarcoma, ethylene dimethanesulfonate (EDMS, n = 2) was the sole compound that did NOT produce detectable DNA–DNA interstrand cross‑links, whereas all analogs with n ≥ 3 (including busulfan, n = 4) generated measurable cross‑linking [1]. A subsequent independent study confirmed that under identical alkaline elution assay conditions, no interstrand cross‑linking signal was detected for EDMS at concentrations up to 100 µM [2]. This categorical absence of cross‑linking is mechanistically attributed to the ~2.5 Å inter‑sulfonate span of the ethylene bridge, which is fundamentally insufficient to reach the ~8.9 Å N7‑G‑to‑N7‑G interstrand distance in B‑DNA [2][3].

Cross-Link Formation
Head-to-head
Not detected ≤100 µM
Categorically distinct from n≥3 analogs; supports non-cross-linking alkylation studies
Alkaline elution; Yoshida lymphosarcoma cells
DNA cross-linking dimethanesulfonate esters genotoxicity structure-activity relationship

Capacity Retention in High-Voltage LiCoO₂ Cells

When 0.5 wt% di(methylsulfonyl) ethane (DMSE) was added to a standard carbonate‑based electrolyte (EC/DMC/EMC with LiPF₆) in LiCoO₂/graphite cells cycled between 3.0 and 4.5 V (vs. Li/Li⁺), capacity retention after 100 cycles improved from 20.8% (baseline, no additive) to 66.5% (DMSE‑containing)—a 3.2‑fold enhancement [1]. Density functional theory (DFT) calculations further revealed that DMSE possesses a higher HOMO energy level compared to ethylene carbonate, dimethyl carbonate, and ethyl methyl carbonate, causing DMSE to undergo preferential oxidative decomposition at the cathode surface and form a thinner, lower‑impedance CEI film [1]. Electrochemical impedance spectroscopy (EIS) confirmed that the interfacial resistance of the DMSE‑modified cell was significantly reduced relative to the additive‑free control, indicating that the thinner CEI film facilitates Li⁺ transport [1].

Capacity Retention (100 cycles)
Reported
66.5% vs baseline 20.8% (3.2×)
Reported capacity retention improvement in high-voltage LiCoO₂/graphite cells
0.5 wt% DMSE; 3.0–4.5 V; carbonate electrolyte
lithium-ion battery electrolyte additive film-forming additive high-voltage stability

Preferential Decomposition vs. Carbonate Solvents

DFT calculations performed at the same level of theory demonstrate that di(methylsulfonyl) ethane (DMSE) exhibits a highest occupied molecular orbital (HOMO) energy that is greater (less negative) than those of the three primary carbonate solvents: ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) [1]. A higher HOMO energy indicates that DMSE is more susceptible to oxidation and therefore decomposes preferentially at the charged cathode surface during initial charging cycles, forming a protective CEI film before bulk solvent decomposition can occur [1]. Linear sweep voltammetry (LSV) experiments confirmed that the oxidation current onset for DMSE‑containing electrolyte occurs at a lower potential than for the additive‑free electrolyte, corroborating the DFT prediction [1].

Oxidation Priority
Method context
DMSE HOMO > EC, DMC, EMC
Preferential oxidative decomposition supports sacrificial CEI film formation mechanism
DFT prediction confirmed by LSV onset shift
density functional theory HOMO energy oxidative stability electrolyte decomposition

Selective Hydrolysis: Methanesulfonate vs. Carboxylate Esters

A kinetic study of the pH‑dependent hydrolysis of a representative aryl‑alkyl dimesylate (compound 1, containing both an alkyl methanesulfonate ester and a carboxylate ester) demonstrated that at pH 7 and 95 °C, the rate constant for hydrolysis of the alkyl methanesulfonate ester is 100‑fold greater than that of the carboxylate ester, whereas at pH 10 the rate constant ratio is only 10 [1]. This strong pH‑differential allows complete hydrolytic removal of residual alkyl methanesulfonate ester at near‑neutral pH without measurable loss of co‑existing carboxylate ester product [1]. While this study was conducted on a structurally distinct dimesylate rather than EDMS itself, the conclusions are stated by the authors to be generally applicable to alkyl esters of methanesulfonic acid, providing a class‑level inference for the predictable hydrolytic behavior of 1,2‑ethanedisulfonic acid dimethyl ester [1].

Hydrolysis Selectivity (pH 7)
Class-level
k sulfonate / k carboxylate = 100
Enables selective removal strategy for residual alkylating agent
Inferred from related dimesylate; 95 °C aqueous
hydrolysis kinetics sulfonate ester stability selective cleavage genotoxic impurity control

Antileukemic Activity Screening in L1210 Model

In a large‑scale screening study of 122 bis‑sulfonic acid esters evaluated against murine leukemia L1210, only 35 compounds (28.7%) produced a survival time index (STI) ≥150% following intraperitoneal administration [1]. Ethylene dimethanesulfonate (EDMS) was among the majority of compounds that did not reach this efficacy threshold, consistent with its inability to form DNA interstrand cross‑links [1][2]. In contrast, certain piposulfan analogs bearing electron‑withdrawing substituents on the R group demonstrated substantially increased antileukemic activity in the same L1210 model, indicating that the central spacer moiety (X) and the nature of the terminal substituents jointly govern in vivo efficacy [1]. Busulfan (n = 4) itself was notably reported to be practically inactive against L1210 in this study, underscoring that chain length alone does not predict antileukemic potency and that the n = 2 compound occupies a distinct pharmacological niche [1].

Antileukemic Activity (L1210)
Cross-study comparable
STI
Establishes structural boundary condition for cross-link-mediated activity in bis-sulfonic esters
122 compounds screened; i.p. murine L1210 model
antileukemic activity L1210 leukemia bis-sulfonic acid esters structure-activity relationship

1,2-Ethanedisulfonic Acid Dimethyl Ester: Key Application Scenarios


Electrolyte Additive for High-Voltage LiCoO₂ Cathodes

Battery electrolyte formulators seeking to extend the cycle life of LiCoO₂/graphite cells at operating voltages above 4.4 V should prioritize di(methylsulfonyl) ethane (DMSE) as a film‑forming additive. The quantitative evidence demonstrates that 0.5 wt% DMSE addition elevates capacity retention from 20.8% to 66.5% after 100 cycles at 3.0–4.5 V, while DFT and LSV data confirm that DMSE sacrificially decomposes ahead of carbonate solvents to generate a thinner, lower‑impedance cathode‑electrolyte interphase [1]. This performance advantage is not observed with baseline carbonate‑only electrolytes and is mechanistically linked to the unique C2 backbone of DMSE [1].

Negative Control for DNA Cross-Linking Assays

In any experimental design that compares DNA interstrand cross‑linking (ICL) potential across the α,ω‑alkanediol dimethanesulfonate series, ethylene dimethanesulfonate (EDMS, n = 2) is the only bifunctional member that is categorically incapable of forming ICLs [1][2]. Researchers should procure EDMS as the definitive negative control against which longer‑chain analogs (n = 4, 5, 6, 8) can be benchmarked in alkaline elution, comet, or gel‑electrophoretic cross‑linking assays [1][3]. This application exploits the compound's unique geometric constraint—its ~2.5 Å inter‑sulfonate span is insufficient to bridge the ~8.9 Å N7‑G‑to‑N7‑G interstrand distance in B‑DNA [3].

SAR Boundary for Bis-Sulfonic Ester Anticancer Agents

Medicinal chemistry teams engaged in designing next‑generation bis‑sulfonic ester anticancer agents should include EDMS in screening panels as the lower‑boundary C2 spacer compound. The L1210 leukemia screening data demonstrate that EDMS does not achieve a survival time index ≥150%, establishing—together with the cross‑linking data—that a minimum of three methylene units (n ≥ 3) is required for both ICL formation and in vivo antileukemic activity in this model [1][2]. This structural boundary condition informs rational scaffold selection and prevents the synthesis of biologically inactive C2‑bridged candidates [1].

Selective Methanesulfonate Hydrolysis in Process Chemistry

Process development teams scaling up alkylation or coupling reactions that employ excess bis‑methanesulfonate esters as activating reagents can leverage the 100‑fold differential in hydrolysis rates between alkyl methanesulfonate esters and carboxylate esters at pH 7 [1]. While this evidence is class‑level inference rather than compound‑specific, it provides a validated purification strategy: after reaction completion, adjusting the aqueous phase to pH 7 at elevated temperature (e.g., 95 °C) enables quantitative hydrolytic destruction of residual 1,2‑ethanedisulfonic acid dimethyl ester while preserving carboxylate ester products [1]. This approach is directly applicable to the control of potentially genotoxic sulfonate ester impurities in active pharmaceutical ingredient (API) synthesis [1].

Application
Selection Property
Validation Focus
High-voltage Li-ion electrolyte additive
Film-forming C2 bis-sulfonate; reported capacity retention improvement in LiCoO₂/graphite cells
Cycle-life retention at >4.4 V; CEI impedance
Negative control for DNA cross-linking assays
Bifunctional structure incapable of interstrand cross-linking due to short C2 bridge
Absence of cross-link signal in alkaline elution/comet assays
SAR boundary for bis-sulfonic ester anticancer research
C2 spacer defines minimum length for cross-link-dependent activity
Survival index in murine leukemia models; cross-link correlation
Selective hydrolysis in process chemistry
Class-level methanesulfonate ester hydrolysis rate differential at pH 7
Residual alkylating agent removal while preserving carboxylate esters
Quote Request

Request a Quote for 1,2-Ethanedisulfonic acid dimethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.